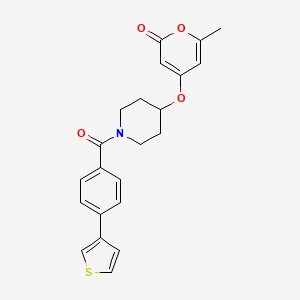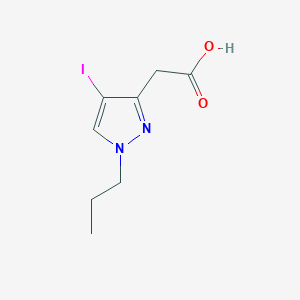![molecular formula C20H26N2O4S B2801237 2-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine CAS No. 2379997-10-9](/img/structure/B2801237.png)
2-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine, also known as JNJ-7925476, is a small molecule inhibitor of the orexin 1 receptor. It has been developed for the treatment of sleep disorders, such as insomnia and narcolepsy. The compound was first synthesized by Janssen Pharmaceutica in 2009 and has since been the subject of several scientific studies.
Mechanism of Action
2-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine acts as a competitive antagonist of the orexin 1 receptor. It binds to the receptor and prevents the binding of orexin A, the endogenous ligand for the receptor. This results in a reduction in the activity of orexin neurons, which in turn leads to a decrease in wakefulness and an increase in sleep.
Biochemical and Physiological Effects:
2-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to increase total sleep time and improve sleep quality. It has also been shown to reduce wakefulness and promote sleep onset. In addition, 2-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine has been shown to have anxiolytic effects, reducing anxiety and stress in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 2-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine is its selectivity for the orexin 1 receptor. This allows for more specific targeting of the orexin system, which may lead to fewer side effects compared to non-selective orexin receptor antagonists. However, one limitation of 2-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine is its relatively low potency, which may limit its effectiveness in clinical settings.
Future Directions
There are several future directions for the study of 2-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine and the orexin system. One area of interest is the role of orexins in the regulation of appetite and metabolism. Orexins have been shown to stimulate food intake and promote weight gain, and orexin receptor antagonists may have potential as anti-obesity agents. Another area of interest is the role of orexins in the regulation of stress and anxiety. Orexin receptor antagonists may have potential as anxiolytic agents, and further research in this area may lead to the development of new treatments for anxiety disorders. Finally, the development of more potent and selective orexin receptor antagonists may improve the efficacy and safety of these drugs for the treatment of sleep disorders.
Synthesis Methods
The synthesis of 2-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine involves several steps, starting with the reaction of 2-chloro-3-methylpyridine with sodium methoxide to form 2-methoxy-3-methylpyridine. This intermediate is then reacted with 4-(chloromethyl)piperidine hydrochloride to form 2-[[1-(4-chloromethylpiperidin-1-yl)methoxy]-3-methylpyridine. The final step involves the reaction of this intermediate with 2-methoxy-5-methylbenzenesulfonyl chloride to form 2-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine.
Scientific Research Applications
2-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine has been used in several scientific studies to investigate the role of the orexin system in sleep regulation. Orexins are neuropeptides that are involved in the regulation of wakefulness and arousal. The orexin 1 receptor is a G protein-coupled receptor that is predominantly expressed in the brain. 2-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine has been shown to selectively inhibit the orexin 1 receptor, thereby reducing wakefulness and promoting sleep.
properties
IUPAC Name |
2-[[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-15-6-7-18(25-3)19(13-15)27(23,24)22-11-8-17(9-12-22)14-26-20-16(2)5-4-10-21-20/h4-7,10,13,17H,8-9,11-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJXMMPFIJTOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)COC3=C(C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B2801156.png)
![4-butoxy-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2801157.png)





![N-benzyl-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2801170.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2801172.png)

![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2801175.png)
![3-(4-chlorophenyl)-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2801176.png)